2-bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide
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Overview
Description
“2-bromo-N-[2-methyl-2-(morpholin-4-yl)propyl]acetamide hydrobromide” is a chemical compound with the CAS Number: 1384428-86-7 . It has a molecular weight of 360.09 and its IUPAC name is 2-bromo-N-[2-methyl-2-(4-morpholinyl)propyl]acetamide hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19BrN2O2.BrH/c1-10(2,8-12-9(14)7-11)13-3-5-15-6-4-13;/h3-8H2,1-2H3,(H,12,14);1H . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Antimicrobial and Hemolytic Activity
A series of compounds including 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide were synthesized and evaluated for their antimicrobial and hemolytic activity. The compounds exhibited variable activity against selected microbial species, with some showing less toxicity and potent activity, making them candidates for further biological screening and application trials (Gul et al., 2017).
Synthesis and Anti-Tuberculosis Activity
The synthesis of compounds involving 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide was detailed, including their structural confirmation through spectroscopic techniques. These compounds showed in vitro anti-tuberculosis activities, highlighting their potential for therapeutic use (Bai et al., 2011).
Enzyme Inhibition and Therapeutic Potential
A study synthesized an electrophile, 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide, and tested its enzyme inhibition against enzymes like acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease. The compounds showed potential therapeutic applications due to their interactions and cytotoxicity evaluations (Abbasi et al., 2018).
DNA and Protein Binding Studies
Novel paracetamol derivatives, synthesized through a reaction involving a similar compound, were studied for their DNA and protein-binding interactions. These studies indicated that the compounds could interact with DNA via intercalation and bind strongly with proteins like BSA, suggesting potential biomedical applications (Raj, 2020).
Antimicrobial Profile of Schiff Bases and Thiazolidinone Derivatives
Compounds synthesized through reactions involving 2-bromo-N-[4-(4-morpholinyl)phenyl]acetamide were characterized and evaluated for their antimicrobial activities. The study provided insights into the potential antimicrobial properties of these compounds (Fuloria et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-bromo-N-(2-methyl-2-morpholin-4-ylpropyl)acetamide;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrN2O2.BrH/c1-10(2,8-12-9(14)7-11)13-3-5-15-6-4-13;/h3-8H2,1-2H3,(H,12,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSVYMSJFVAMIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CBr)N1CCOCC1.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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